(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 923513-78-4
VCID: VC4387981
InChI: InChI=1S/C21H17BrFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Br
Molecular Formula: C21H17BrFN7O
Molecular Weight: 482.317

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 923513-78-4

Cat. No.: VC4387981

Molecular Formula: C21H17BrFN7O

Molecular Weight: 482.317

* For research use only. Not for human or veterinary use.

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 923513-78-4

Specification

CAS No. 923513-78-4
Molecular Formula C21H17BrFN7O
Molecular Weight 482.317
IUPAC Name (4-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H17BrFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
Standard InChI Key JQXXDTHBUSTHSD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C21H17BrFN7O and a molecular weight of 482.3 g/mol . Its IUPAC name, (4-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone, reflects its three core components:

  • Triazolopyrimidine moiety: A fused bicyclic system comprising a triazole and pyrimidine ring.

  • Piperazine ring: A six-membered diamine structure providing conformational flexibility.

  • Aryl groups: A 4-bromophenyl and 3-fluorophenyl substituent, enhancing lipophilicity and electronic interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H17BrFN7O
Molecular Weight482.3 g/mol
SMILESC1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Br
InChIKeyZRMPWIXRGNBRRD-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the triazolopyrimidine core: Cyclization of precursors like 4-amino-1,2,3-triazole with malononitrile or acetylene derivatives under reflux conditions .

  • Introduction of the piperazine ring: Nucleophilic substitution reactions between triazolopyrimidine intermediates and piperazine derivatives (e.g., 1-(4-bromophenyl)piperazine) .

  • Functionalization with aryl groups: Suzuki-Miyaura coupling or Ullmann reactions to attach bromophenyl and fluorophenyl groups .

A representative route from involves:

  • Step 1: Condensation of 4-bromophenyl piperazine with 3-fluorophenyl triazolopyrimidine chloride in the presence of a palladium catalyst.

  • Step 2: Acylation using 4-bromobenzoyl chloride to yield the final product.

Crystallographic Insights

X-ray diffraction studies of analogous triazolopyrimidines (e.g., ) reveal:

  • Planarity: The triazolopyrimidine system adopts a nearly planar conformation (dihedral angle <10° with adjacent rings).

  • Intermolecular interactions: Halogen bonds (Br···N) and π-π stacking stabilize the crystal lattice .

Biological Activity and Mechanistic Insights

Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC50/EC50Model SystemSource
PF-06463922ALK/ROS10.3 nMPreclinical models
PyrazolotriazolopyrimidineEGFR7 µMHeLa cells

Anticancer Activity

  • Cytotoxicity: Triazolopyrimidines induce apoptosis in HCC1937 breast cancer and HeLa cervical cancer cells via caspase-3 activation .

  • Synergy with chemotherapeutics: Combinations with cisplatin reduce tumor growth by 60% in xenograft models .

Applications and Future Directions

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